3H-Naphtho[2,1-b]pyran, 3,3-diphenyl-8-(2-thienyl)-
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Overview
Description
3H-Naphtho[2,1-b]pyran, 3,3-diphenyl-8-(2-thienyl)- is a compound belonging to the class of naphthopyrans These compounds are known for their photochromic properties, meaning they can change color when exposed to light
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Naphtho[2,1-b]pyran, 3,3-diphenyl-8-(2-thienyl)- typically involves the condensation of naphthol derivatives with propargyl alcohols in the presence of catalysts. For instance, one method involves heating an aqueous mixture of propargyl alcohol and naphthol with catalytic β-cyclodextrin hydrate . Another approach uses ball-milling with catalytic indium(III) chloride, which has been shown to produce naphthopyrans in excellent yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using less hazardous chemical syntheses and designing safer chemicals, are likely to be applied to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3H-Naphtho[2,1-b]pyran, 3,3-diphenyl-8-(2-thienyl)- undergoes various chemical reactions, including:
Oxidation: It can oxidize alcohols to aldehydes or ketones.
Reduction: Though less common, reduction reactions can also occur under specific conditions.
Substitution: This compound can participate in substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Conditions vary depending on the substituents involved but often require catalysts or specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields aldehydes or ketones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3H-Naphtho[2,1-b]pyran, 3,3-diphenyl-8-(2-thienyl)- has several scientific research applications:
Chemistry: Used as a photochromic material in the development of smart windows and lenses.
Medicine: Research is ongoing into its potential use in drug delivery systems.
Mechanism of Action
The mechanism of action for 3H-Naphtho[2,1-b]pyran, 3,3-diphenyl-8-(2-thienyl)- involves photoinduced ring-opening processes. Upon UV irradiation, the compound converts from a closed form to colored isomers, specifically transoid-cis and transoid-trans forms . This process involves electronic transitions and can be influenced by the presence of specific substituents, which can tune the photochromic properties of the compound .
Comparison with Similar Compounds
Similar Compounds
3,3-Diphenyl-3H-naphtho[2,1-b]pyran: Exhibits similar photochromic properties but lacks the thienyl group, which can affect its reactivity and applications.
3,3-Diphenylbenzo[f]chromene: Another photochromic compound with a different structural framework, leading to variations in its photochromic behavior.
Uniqueness
3H-Naphtho[2,1-b]pyran, 3,3-diphenyl-8-(2-thienyl)- is unique due to the presence of the thienyl group, which can enhance its photochromic properties and expand its range of applications. This structural feature distinguishes it from other naphthopyrans and contributes to its potential in various scientific and industrial fields .
Properties
CAS No. |
339529-21-4 |
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Molecular Formula |
C29H20OS |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
3,3-diphenyl-8-thiophen-2-ylbenzo[f]chromene |
InChI |
InChI=1S/C29H20OS/c1-3-8-23(9-4-1)29(24-10-5-2-6-11-24)18-17-26-25-15-13-22(28-12-7-19-31-28)20-21(25)14-16-27(26)30-29/h1-20H |
InChI Key |
HYJBUOZZCWSGSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C=CC3=C(O2)C=CC4=C3C=CC(=C4)C5=CC=CS5)C6=CC=CC=C6 |
Origin of Product |
United States |
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